6-Amino-2-methoxypyrimidin-4-ol
Description
6-Amino-2-methoxypyrimidin-4-ol (CAS: 186435-66-5, 52386-29-5) is a pyrimidine derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It features a methoxy group (-OCH₃) at position 2 and an amino group (-NH₂) at position 6 on the pyrimidine ring. Key physical properties include a melting point of 214–216°C and a boiling point of 227°C . The compound is used in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXSZNYIJKRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Pyrimidine derivatives often differ in substituents at positions 2, 4, and 6, which critically influence their physicochemical and biological properties. Below is a structural comparison of 6-amino-2-methoxypyrimidin-4-ol with related compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Key Structural Features |
|---|---|---|---|
| 6-Amino-2-methoxypyrimidin-4-ol | C₅H₇N₃O₂ | -OCH₃ (C2), -NH₂ (C6) | Polar methoxy group enhances H-bonding |
| 6-Amino-2-methylpyrimidin-4-ol | C₅H₇N₃O | -CH₃ (C2), -NH₂ (C6) | Less polar methyl group reduces solubility |
| 6-Amino-2-(methylthio)pyrimidin-4-ol | C₅H₇N₃OS | -SCH₃ (C2), -NH₂ (C6) | Thioether group increases lipophilicity |
| 4-Chloro-6-methoxypyrimidin-2-amine | C₅H₆ClN₃O | -Cl (C4), -OCH₃ (C6), -NH₂ (C2) | Chlorine substituent enhances reactivity |
Physical and Chemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 6-Amino-2-methoxypyrimidin-4-ol | 141.13 | 214–216 | 227 | High (due to -OCH₃) |
| 6-Amino-2-methylpyrimidin-4-ol | 125.13 | N/A | N/A | Moderate |
| 6-Amino-2-(methylthio)pyrimidin-4-ol | 157.19 | N/A | N/A | Low (lipophilic) |
| 4-Chloro-6-methoxypyrimidin-2-amine | 159.57 | N/A | N/A | Moderate (chlorine effect) |
- Methoxy vs. Methyl Groups: The methoxy group in 6-amino-2-methoxypyrimidin-4-ol increases polarity and hydrogen-bonding capacity compared to the methyl group in 6-amino-2-methylpyrimidin-4-ol, enhancing solubility in polar solvents like water or ethanol .
- Thioether vs. Ether: Replacing -OCH₃ with -SCH₃ (as in 6-amino-2-(methylthio)pyrimidin-4-ol) reduces polarity, making the compound more suitable for lipid-rich environments .
Key Findings from Research:
Hydrogen Bonding and Crystal Packing: 6-Amino-2-methoxypyrimidin-4-ol forms extensive hydrogen-bonded networks (e.g., R₂²(8) motifs) due to its -OH and -NH₂ groups, influencing its crystallinity and stability . In contrast, 4-chloro-6-methoxypyrimidin-2-amine exhibits weaker H-bonding due to the electron-withdrawing chlorine atom, altering its solid-state packing .
Electronic Properties :
- Quantum chemical studies show that methoxy substituents donate electrons via resonance, stabilizing the pyrimidine ring and increasing basicity compared to methyl or thioether groups .
Biological and Industrial Applications: Pharmaceuticals: Methoxy-substituted pyrimidines are intermediates in antiviral agents (e.g., AZT analogs) . Coordination Chemistry: Nitroso derivatives (e.g., 6-amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol) are used to detect metal ions like Co(III) and Fe(II) .
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